4-((2-((2-(sec-butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide
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Description
4-((2-((2-(sec-butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C27H38N4O4S and its molecular weight is 514.69. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivative Syntheses
Studies have shown that various heterocyclic derivatives can be synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to compounds such as tetrahydrofuran, dioxolane, and oxazoline derivatives in satisfactory yields. These methodologies are crucial for developing novel compounds with potential applications in drug design and materials science (Bacchi et al., 2005).
Annulation Methods for Heterocycles
Efficient and mild methods for preparing dihydroquinazolinones and benzimidazoles have been developed using oxone-mediated reactions. These syntheses are important for creating compounds with potential antimicrobial properties and for exploring new avenues in medicinal chemistry (Sriramoju et al., 2018).
Synthesis of Fused Quinoline Derivatives
Research into the synthesis of fused quinoline derivatives has highlighted their antiproliferative activities and inhibitions of tyrosine kinases and Pim-1 kinase. These findings suggest significant potential for developing optimized anticancer agents through such compounds (Mohareb et al., 2022).
Utility of Cyano Acid Hydrazide in Heterocyclic Chemistry
Cyano acid hydrazide has been utilized to synthesize various heterocyclic compounds, demonstrating the versatility and potential of this approach for generating novel molecules with a range of applications (Hussein, 1998).
Properties
IUPAC Name |
4-[[2-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O4S/c1-3-18(2)29-24(32)17-36-27-30-23-9-5-4-8-22(23)26(34)31(27)16-19-10-12-20(13-11-19)25(33)28-15-21-7-6-14-35-21/h4-5,8-9,18-21H,3,6-7,10-17H2,1-2H3,(H,28,33)(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLUCFGSOQCHJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3CCC(CC3)C(=O)NCC4CCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.